molecular formula C17H14N2O4 B251832 N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide

N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide

货号: B251832
分子量: 310.3 g/mol
InChI 键: YKKVXKNCLUEUEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide, commonly known as FFA4 agonist, is a potent and selective agonist that activates the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is a receptor that is expressed in various tissues, including the intestine, adipose tissue, and pancreas. The activation of FFA4 has been shown to have several beneficial effects on metabolism and inflammation, making it a promising therapeutic target for various diseases.

作用机制

The mechanism of action of FFA4 agonist involves the activation of FFA4, which is a G protein-coupled receptor. Upon activation, FFA4 stimulates various signaling pathways, including the Gαq/11, Gαi/o, and β-arrestin pathways. These signaling pathways lead to the activation of downstream effectors, including protein kinase C, ERK1/2, and AMP-activated protein kinase. The activation of these pathways leads to various physiological effects, including the regulation of glucose and lipid metabolism, inflammation, and appetite.
Biochemical and Physiological Effects
FFA4 agonist has several biochemical and physiological effects. The activation of FFA4 has been shown to increase insulin secretion, improve glucose uptake and utilization, and decrease hepatic glucose production. FFA4 agonist has also been shown to increase adiponectin secretion, which is a hormone that regulates glucose and lipid metabolism. Additionally, FFA4 agonist has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

实验室实验的优点和局限性

The advantages of using FFA4 agonist in lab experiments include its potency and selectivity for FFA4, its ability to activate multiple signaling pathways, and its potential therapeutic applications. However, there are also limitations to using FFA4 agonist in lab experiments. One limitation is the potential for off-target effects, which could lead to unintended physiological effects. Another limitation is the need for careful dosing to avoid toxicity and other adverse effects.

未来方向

There are several future directions for research on FFA4 agonist. One direction is the investigation of its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another direction is the development of more potent and selective FFA4 agonists for use in clinical trials. Additionally, the role of FFA4 in the regulation of appetite and satiety is an area of active research, and further studies are needed to fully understand its potential as a target for anti-obesity therapies.
Conclusion
In conclusion, FFA4 agonist is a promising therapeutic target for various metabolic and inflammatory diseases. Its activation leads to several beneficial effects on metabolism and inflammation, making it a potential treatment option for type 2 diabetes, obesity, and inflammatory bowel disease. Further research is needed to fully understand its potential and to develop more potent and selective agonists for clinical use.

合成方法

The synthesis of FFA4 agonist involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The most common synthesis method involves the reaction of 4-(2-furoylamino)-2-methylphenylboronic acid with 2-furancarboxylic acid chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the pure FFA4 agonist.

科学研究应用

FFA4 agonist has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of type 2 diabetes. The activation of FFA4 has been shown to improve glucose homeostasis and insulin sensitivity. FFA4 agonist has also been investigated for its potential use in the treatment of obesity, metabolic syndrome, and inflammatory bowel disease.

属性

分子式

C17H14N2O4

分子量

310.3 g/mol

IUPAC 名称

N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O4/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChI 键

YKKVXKNCLUEUEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

规范 SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。